molecular formula C9H8N2O2S B2932434 Ethyl benzo[d][1,2,3]thiadiazole-5-carboxylate CAS No. 23616-16-2

Ethyl benzo[d][1,2,3]thiadiazole-5-carboxylate

Cat. No.: B2932434
CAS No.: 23616-16-2
M. Wt: 208.24
InChI Key: TVJPFOSAXVPJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl benzo[d][1,2,3]thiadiazole-5-carboxylate is a heterocyclic compound featuring a fused benzene and 1,2,3-thiadiazole ring system, substituted with an ethyl ester group at the 5-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The 1,2,3-thiadiazole core contains two nitrogen atoms and one sulfur atom in a five-membered ring, contributing to its aromaticity and reactivity .

Properties

IUPAC Name

ethyl 1,2,3-benzothiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-2-13-9(12)6-3-4-8-7(5-6)10-11-14-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJPFOSAXVPJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)SN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl benzo[d][1,2,3]thiadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The C5 carboxylate group participates in nucleophilic substitutions, enabling derivatization:

Ester Hydrolysis

  • Conditions : NaOH/H₂O or LiOH/THF.
  • Product : Benzo[d] thiadiazole-5-carboxylic acid .
  • Application : Intermediate for amide/carboxamide derivatives .

Aminolysis

  • Conditions : Primary/secondary amines (e.g., methylamine, aniline) in polar aprotic solvents (DMF, DMSO).
  • Product : 5-Carboxamide derivatives .
  • Example : Reaction with 4-chloro-N-methylaniline yields antifungal agents .

Electrophilic Aromatic Substitution

The benzothiadiazole core undergoes electrophilic substitution at position 4 or 7, influenced by the electron-deficient ring:

Reaction TypeReagentProductNotes
NitrationHNO₃/H₂SO₄4-Nitro derivativeLimited regioselectivity
HalogenationCl₂/FeCl₃7-Chloro derivativeRequires harsh conditions

Thermal Decomposition

  • Conditions : 150–200°C (neat or solvent).
  • Product : Thioketenes or nitriles via extrusion of sulfur/nitrogen .

Photochemical Reactions

  • UV irradiation induces Cornforth-type rearrangements , generating thiophene or pyrazole derivatives .

Coordination Chemistry

The thiadiazole nitrogen acts as a ligand for transition metals:

  • Cu(II) complexes : Synthesized using Cu(OAc)₂, enhancing catalytic activity in cross-coupling reactions .

Biological Activity and Derivatives

Derivatives exhibit notable bioactivity:

  • Antiviral : 5-Carboxamide analogs show inactivation rates >85% against tobacco mosaic virus (TMV) .
  • Insecticidal : Methyl/chloro-substituted derivatives display LC₅₀ values of 33.4 μg/mL against aphids .

Stability and Reactivity Considerations

  • pH Sensitivity : Decomposes under strong acidic/basic conditions via ring cleavage .
  • Thermal Stability : Stable below 150°C; degradative above .

Scientific Research Applications

Scientific Research Applications

ApplicationDescription
Building Block Ethyl benzo[d][1,2,3]thiadiazole-5-carboxylate can be employed as a building block for synthesizing more complex heterocyclic compounds.
Ligand in Coordination Chemistry This compound can act as a ligand in coordination chemistry, which involves the study of compounds formed between metal atoms or ions and other neutral or negatively charged molecules (ligands).
Medicinal Chemistry Research Ongoing research is evaluating the potential of thiadiazole derivatives as anticancer agents, with studies indicating their ability to induce apoptosis in cancer cells. These derivatives have demonstrated various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, antitumor, and cytotoxic activities.

Synthesis of Thiadiazoles

Various methods exist for synthesizing thiadiazoles, including microwave-assisted and ultrasonic-assisted synthesis .

  • Microwave-Assisted Synthesis Involves the cyclization of Schiff base derivatives using SOCl2SOCl_2 via a Hurd-Mori reaction to produce substituted 1,2,3-thiadiazole-5-carboxylate scaffolds .
  • Ultrasonic Assisted Synthesis Uses ultrasonic irradiation conditions to synthesize 4-benzylideneoxazole containing 4-methyl-1,2,3-thiadiazole .

Biological Activities of Thiadiazoles

Thiadiazole derivatives exhibit a range of biological activities. They have demonstrated:

  • Antifungal properties
  • Antiviral properties
  • Insecticidal properties
  • Antiamoebic properties
  • Anticancer properties
  • Herbicide properties
  • Antibacterial properties
  • Antifibrotic properties

Mechanism of Action

The mechanism of action of ethyl benzo[d][1,2,3]thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocyclic Structure Variations

Benzo[d][1,2,3]thiadiazole vs. Thiazole Derivatives
  • Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate ():
    • Core Structure : Thiazole ring (one sulfur, one nitrogen) fused to a pyridinyl group.
    • Key Differences : The absence of a second nitrogen atom reduces aromatic stabilization compared to 1,2,3-thiadiazole. Pyridinyl substitution enhances π-π stacking in biological targets.
    • Applications : Used in the synthesis of amide derivatives for kinase inhibition .
1,2,3-Thiadiazole vs. 1,2,4-Thiadiazole Isomers
  • Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate (): Core Structure: 1,2,4-Thiadiazole (sulfur at position 1, nitrogens at 2 and 4). Key Differences: Reduced aromaticity due to non-adjacent nitrogen atoms. The benzenethioamido group increases steric bulk and electron-withdrawing effects .
  • 3-Methyl-[1,2,4]thiadiazole-5-carboxylic acid ethyl ester (): Core Structure: Non-fused 1,2,4-thiadiazole with a methyl substituent. Key Differences: Simpler structure with lower molecular weight (MW = 173.2 g/mol) and higher solubility in polar solvents .

Substituent Effects on Properties

Ester Group Variations
  • Methyl benzo[d][1,2,3]thiadiazole-5-carboxylate ():
    • Substituent : Methyl ester instead of ethyl.
    • Impact : Shorter alkyl chain reduces lipophilicity (predicted logP = 1.8 vs. 2.2 for ethyl), affecting membrane permeability .
Electron-Withdrawing Groups
  • Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate ():
    • Substituent : Trifluoromethyl (CF₃) group.
    • Impact : Enhances metabolic stability and electronegativity, improving binding to hydrophobic enzyme pockets .
Amino and Thioamido Groups
  • Ethyl 2-amino-1,3-benzothiazole-5-carboxylate (): Substituent: Amino group at position 2. Impact: Facilitates hydrogen bonding, increasing solubility (aqueous solubility = 12 mg/mL) and interaction with biological targets .

Crystallographic and Computational Insights

  • Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzimidazole-5-carboxylate (): X-ray studies reveal planar benzimidazole cores with intramolecular H-bonding, stabilizing the crystal lattice .
  • This compound : Theoretical studies predict a planar fused-ring system with delocalized π-electrons, enhancing thermal stability .

Biological Activity

Ethyl benzo[d][1,2,3]thiadiazole-5-carboxylate is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound (CAS No: 23616-16-2) has the chemical formula C9H8N2O2SC_9H_8N_2O_2S. The structural characteristics of this compound contribute significantly to its biological activity. The thiadiazole ring system is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against a range of bacterial strains. A study found that related thiadiazole derivatives showed minimum inhibitory concentrations (MICs) as low as 1.95–15.62 µg/mL against Gram-positive bacteria, indicating potent antibacterial activity .

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus3.91–62.5
Thiadiazole derivativeE. coli5–10
Thiadiazole derivativePseudomonas aeruginosa10–20

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. Similar compounds have shown promising results against various cancer cell lines such as MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer). The cytotoxic effects were assessed using the MTT assay, revealing IC50 values ranging from 5.69 to 9.36 µM for certain derivatives .

Case Study: Cytotoxicity Assessment

A comparative study on the cytotoxicity of thiadiazole derivatives revealed:

CompoundCell LineIC50 (µM)Reference
Derivative 16aMCF-75.69
Derivative 17bHepG28.84
Derivative 8bPC321.62

Other Biological Activities

Beyond antimicrobial and anticancer properties, this compound exhibits a range of other pharmacological activities:

  • Antioxidant Activity : Compounds containing the thiadiazole moiety have been reported to possess antioxidant properties, which can help mitigate oxidative stress in biological systems .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity in various models .
  • Neuroprotective Properties : Research suggests potential neuroprotective effects against neurodegenerative diseases due to their ability to modulate neurotransmitter levels .

Q & A

Q. What are the standard synthetic routes for Ethyl benzo[d][1,2,3]thiadiazole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using thionyl chloride (SOCl₂) or Eaton's reagent under controlled conditions. For example, benzo[c][1,2,5]thiadiazole derivatives are prepared by reacting 4-chloro-o-phenylenediamine with SOCl₂ in either acidic (e.g., H₂SO₄) or basic (pyridine) media, with yields varying based on solvent polarity and temperature . Ethyl esterification can be achieved using ethanol and acetic acid under reflux, followed by solvent evaporation and filtration . Key parameters:
  • Reagent choice : SOCl₂ yields 70–80% in acidic media vs. 60–65% in basic media .
  • Temperature : Reflux at 80–100°C optimizes cyclization .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution in esterification .

Q. How is this compound characterized structurally, and what analytical techniques are recommended?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ethyl ester peaks at δ 1.3–1.4 ppm for CH₃ and δ 4.3–4.4 ppm for CH₂) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 239.05 for C₉H₈N₂O₂S) .
  • Elemental analysis : Validates purity (>95% C, H, N, S) .
    Comparative data with analogs (e.g., mthis compound) aids in peak assignment .

Q. What are the typical applications of this compound in medicinal chemistry or materials science?

  • Methodological Answer : The thiadiazole core is prized for its electron-deficient properties, making it useful in:
  • Drug discovery : As a bioisostere for carboxylic acids or amides, enhancing metabolic stability. For example, carboxyimidamide-substituted benzo[c][1,2,5]thiadiazoles show antitumor activity .
  • Organic electronics : Derivatives like DTCPB (7-(4-(di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile) serve as electron-transport layers in OLEDs due to high electron mobility .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in cyclization pathways for benzo[d][1,2,3]thiadiazole derivatives?

  • Methodological Answer : Conflicting data on cyclization media (acidic vs. basic) can be addressed via kinetic and DFT studies:
  • Kinetic profiling : Monitor intermediates (e.g., sulfonamide or sulfonic acid) via HPLC to identify rate-limiting steps .
  • DFT calculations : Compare activation energies for SOCl₂-mediated cyclization in H₂SO₄ (lower ΔG‡ due to proton-assisted leaving-group departure) vs. pyridine (slower due to steric hindrance) .
    Example: Acidic conditions favor thiadiazole formation (80% yield) by stabilizing the transition state .

Q. What strategies optimize the electronic properties of benzo[d][1,2,3]thiadiazole derivatives for use in spintronics?

  • Methodological Answer : Tuning the LUMO energy via substituent effects is critical:
  • Electron-withdrawing groups (EWGs) : Nitro (-NO₂) or cyano (-CN) groups lower LUMO levels (e.g., DTCTB: LUMO = -3.5 eV) .
  • Conjugation extension : Fusing with thiophene or phenyl rings enhances π-delocalization, improving charge transport .
  • Doping : Incorporate boron or fluorine to modulate conductivity (e.g., 6-FORMYLBENZO[D][1,3]DIOXOL-5-YL boronic acid enhances stability) .

Q. How can researchers address discrepancies in biological activity data for thiadiazole-based compounds?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurities:
  • Dose-response validation : Use orthogonal assays (e.g., MTT and apoptosis flow cytometry) to confirm cytotoxicity .
  • Purity checks : Quantify residual solvents (e.g., DMF) via GC-MS, as traces >0.1% can skew results .
  • Structural analogs : Compare with methyl or tert-butyl esters to isolate the thiadiazole moiety’s contribution .

Q. What synthetic methodologies enable the preparation of novel this compound derivatives for targeted applications?

  • Methodological Answer : Advanced functionalization strategies include:
  • Friedel-Crafts acylation : Use Eaton’s reagent (P₂O₅/MeSO₃H) under solvent-free conditions to introduce aryl groups at the 4-position (e.g., 4-(trifluoromethyl)phenyl enhances lipophilicity) .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4-chlorophenyl) achieve regioselective C–H functionalization .
  • Click chemistry : Azide-alkyne cycloaddition adds triazole moieties for bioimaging probes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.